molecular formula C17H16ClN3O2 B2704904 (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone CAS No. 1421515-12-9

(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone

Cat. No.: B2704904
CAS No.: 1421515-12-9
M. Wt: 329.78
InChI Key: BCWTVYZVTGHESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone is a synthetic organic compound provided for non-human research applications. This molecule is of significant interest in medicinal chemistry and pharmacological research, primarily due to its structural features which are commonly associated with central nervous system (CNS) activity . The compound incorporates a 2-chlorophenyl-piperazine moiety, a structural motif known in published research to confer high affinity for dopamine receptor subtypes . For instance, a closely related compound, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, has been documented in peer-reviewed literature as a potent and selective antagonist for the human dopamine D4 receptor . This suggests that (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone may serve as a valuable chemical tool for neuroscientists studying the function and pharmacology of dopaminergic systems, potentially for receptor binding assays and functional characterization of signaling pathways. The integration of the 4H-furo[3,2-b]pyrrole heterocyclic system further enhances its research utility, as this scaffold is explored in various pharmacological contexts . The molecular architecture of this compound makes it a candidate for investigating new therapeutic targets for neurological disorders. As with all our products, this compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material appropriately in accordance with their institution's guidelines.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(4H-furo[3,2-b]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-12-3-1-2-4-15(12)20-6-8-21(9-7-20)17(22)14-11-16-13(19-14)5-10-23-16/h1-5,10-11,19H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWTVYZVTGHESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(N3)C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and furo[3,2-b]pyrrole intermediates. One common approach is to first synthesize the 2-chlorophenylpiperazine through the reaction of 2-chloroaniline with piperazine under reflux conditions. The furo[3,2-b]pyrrole moiety can be synthesized via a cyclization reaction involving a suitable precursor such as a furan derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block receptor sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares key features with several analogs, including:

  • Piperazine-containing degradants of Teneligliptin (TENE-D1): Both compounds incorporate piperazine and pyrrolidine-like structures, suggesting susceptibility to degradation under basic or thermal stress .
  • Sulfonyl-piperazine analogs (e.g., compound): The piperazine moiety is retained, but the sulfonyl and fluorophenyl groups in may confer distinct pharmacokinetic profiles .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Key Findings
Target Compound C₁₇H₁₄ClN₃O₂ 335.76 2-Chlorophenyl, piperazine, furopyrrole methanone Hypothetical CNS activity; potential instability under basic conditions
Teneligliptin-D1 (TENE-D1) C₁₃H₁₉N₅O 277.33 Piperazine, pyrrolidine, thiazolidine Degrades under basic/thermal stress; forms multiple degradants
Compound C₂₀H₁₅Cl₂N₃O 384.26 Dichlorophenyl, pyrazolone Stable crystalline structure (R factor: 0.081)
Compound C₃₁H₃₄ClFN₄O₂S 581.14 Chlorophenyl, piperazine, sulfonyl High molecular weight; potential prolonged half-life

Key Research Findings

  • Degradation Pathways: The piperazine ring in the target compound may undergo cleavage under basic conditions, analogous to Teneligliptin degradants like TENE-D1 and TENE-D2 .
  • Crystallographic Stability: The dichlorophenyl pyrazolone analog () demonstrates stable crystallization (R factor: 0.081), suggesting that the target compound’s furopyrrole group could influence lattice packing and solubility .
  • Pharmacokinetic Implications: The compound’s sulfonyl group and high molar mass (581.14 g/mol) contrast with the target compound’s lower mass (335.76 g/mol), implying differences in absorption and metabolism .

Biological Activity

The compound (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone represents a unique structure combining a piperazine moiety with a furo[3,2-b]pyrrole ring. This combination suggests potential bioactivity, particularly in pharmacological applications. This article aims to explore its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone
  • Molecular Formula : C17H17ClN2O
  • Molecular Weight : 302.78 g/mol

Biological Activity Overview

The biological activity of (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone has been investigated in various studies focusing on its potential as an enzyme inhibitor and receptor modulator. The following sections detail specific biological activities observed in research.

1. Antimicrobial Activity

Research indicates that derivatives of compounds similar to (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone exhibit significant antimicrobial properties. In a study involving various piperazine derivatives, some compounds demonstrated comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole. The evaluation was performed using tube dilution techniques to determine minimum inhibitory concentrations (MICs) .

CompoundMIC (µg/mL)Standard Comparison
Compound A8Comparable to Ciprofloxacin
Compound B16Comparable to Fluconazole

2. Anticancer Activity

In vitro studies have shown that compounds with similar structures exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported that certain piperazine derivatives inhibited cancer cell proliferation in various lines, including A431 vulvar epidermal carcinoma cells .

CompoundIC50 (µM)Cancer Cell Line
Compound X5.0A431
Compound Y10.0MCF7

3. Receptor Binding Affinity

The compound's potential interaction with neurotransmitter receptors has also been explored. For example, derivatives have shown high affinity for dopamine D4 receptors, with IC50 values as low as 0.057 nM, indicating strong selectivity over D2 receptors and other serotonin receptors . This suggests potential applications in treating neuropsychiatric disorders.

The mechanism of action for (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission.

Case Study 1: Antimicrobial Evaluation

A series of synthesized piperazine derivatives were evaluated for their antimicrobial properties against various bacterial strains. The results indicated that certain modifications to the piperazine ring significantly enhanced activity against Gram-positive bacteria.

Case Study 2: Anticancer Screening

A focused study on the anticancer effects of furo[3,2-b]pyrrole derivatives revealed that compounds with specific substituents exhibited potent cytotoxic effects on cancer cell lines through apoptosis pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone, and how can reaction conditions be optimized?

  • The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example, similar piperazine-containing analogs are prepared by reacting halogenated intermediates with nucleophilic reagents under controlled pH and temperature (e.g., 50–80°C). Key steps include the formation of the furopyrrole core followed by coupling with the 2-chlorophenylpiperazine moiety. Optimization focuses on solvent selection (e.g., DMF or THF), catalyst use (e.g., K₂CO₃), and purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • X-ray crystallography (single-crystal studies) confirms bond angles, torsion angles, and spatial arrangement, as demonstrated in structurally related pyrazolines and piperazine derivatives . NMR spectroscopy (¹H/¹³C, 2D-COSY) identifies proton environments and connectivity, particularly for distinguishing regioisomers. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like carbonyls .

Q. What preliminary biological assays are recommended to screen this compound’s pharmacological potential?

  • In vitro assays include:

  • Receptor binding studies (e.g., serotonin 5-HT₁A/5-HT₂A or dopamine D₂/D₃ receptors) using radioligand displacement assays .
  • Enzyme inhibition assays (e.g., carbonic anhydrase I/II) to evaluate inhibitory constants (Ki) via fluorometric methods .
  • Antimicrobial screening via broth microdilution (MIC determination) against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or structural analogs. Mitigation strategies include:

  • Standardized protocols : Replicate studies under identical conditions (e.g., 37°C, pH 7.4 for receptor assays) .
  • Meta-analysis : Compare data across studies using statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 2-chlorophenyl with 4-methoxyphenyl) to isolate activity-contributing groups .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic and receptor-binding properties?

  • Molecular docking (AutoDock Vina, Schrödinger) models interactions with target receptors (e.g., serotonin receptors) using crystal structures (PDB IDs: 6WGT, 7E2Z) .
  • QSAR models correlate substituent electronic properties (Hammett σ constants) with bioactivity.
  • ADMET prediction (SwissADME) estimates solubility, permeability, and metabolic stability based on logP and topological polar surface area .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the piperazine nitrogen or furopyrrole carbonyl .
  • Formulation optimization : Use co-solvents (PEG 400) or nanoemulsions to enhance aqueous solubility .
  • Structural modification : Incorporate hydrophilic substituents (e.g., hydroxyl or amine groups) on the phenyl ring .

Methodological Considerations

Q. How can chromatographic techniques (HPLC, GC-MS) be validated for purity analysis?

  • Follow ICH guidelines:

  • Linearity : Calibrate with 5–6 concentration points (R² > 0.99).
  • Accuracy/Precision : Spike recovery (98–102%) and repeatability (RSD < 2%).
  • Retention indices : Use Kovats indices with n-alkane standards for GC-MS .

Q. What crystallographic parameters are critical for resolving structural ambiguities?

  • Data-to-parameter ratio > 10 ensures model reliability.
  • R-factor < 0.08 and wR-factor < 0.20 indicate high accuracy.
  • Thermal displacement parameters (Ueq) validate atomic positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.